molecular formula C9H16N2 B8440656 2-Methyl-2-(2-methyl-1-pyrrolidinyl)propanenitrile

2-Methyl-2-(2-methyl-1-pyrrolidinyl)propanenitrile

Cat. No. B8440656
M. Wt: 152.24 g/mol
InChI Key: JZCITSDWNUVOKM-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

To a stirred, ice-cooled mixture of 2-(RS)-methylpyrrolidine (4.25 g; 0.05 mol) and acetone (3.67 ml; 0.05 mol) was added a solution of potassium cyanide (3.25 g; 0.05 mol) in water (25 ml) dropwise over 10 min. After stirring at room temperature overnight, the crude reaction mixture was extracted with diethyl ether (2×200 ml) and the combined extracts washed with brine (200 ml), dried (Na2SO4) and evaporated under reduced pressure to afford a pale yellow oil. This was dissolved in DCM and PS-Isocyanate (4.5 g of resin loading 1.53 mmol/g) added. The mixture was stirred for 3 hours, filtered and the filtrate evaporated to afford the title compound as a colourless semi-solid (2.82 g; 37.5%). 1H NMR (CDCl3) δ(inter alia): 1.10 (3H, d), 1.45 (3H, s), 1.55 (3H, s), 1.75-2.00 (4H, m) 2.65 (1H, m) and 3.05-3.20 (2H, m).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.67 mL
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
37.5%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][NH:3]1.[CH3:7][C:8]([CH3:10])=O.[C-]#N.[K+].[N-:14]=[C:15]=O>O.C(Cl)Cl>[CH3:7][C:8]([N:3]1[CH2:4][CH2:5][CH2:6][CH:2]1[CH3:1])([CH3:10])[C:15]#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
CC1NCCC1
Name
Quantity
3.67 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
[N-]=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred, ice-cooled
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (2×200 ml)
WASH
Type
WASH
Details
the combined extracts washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oil
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C#N)(C)N1C(CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 37.5%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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